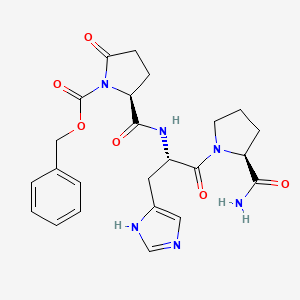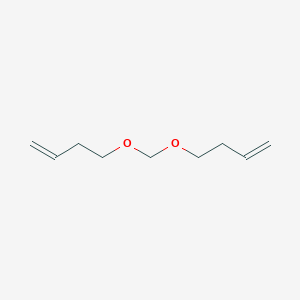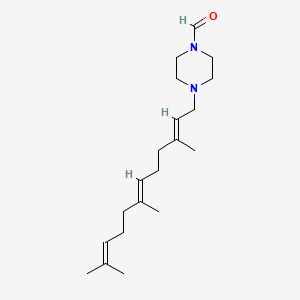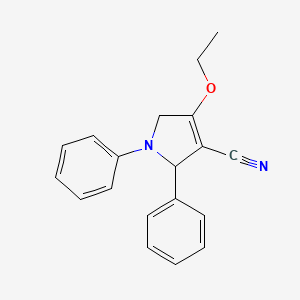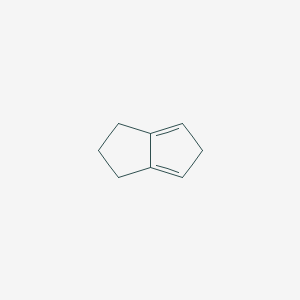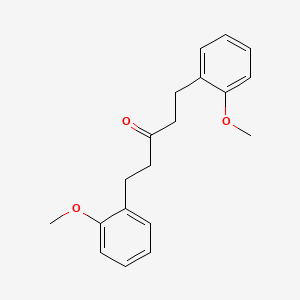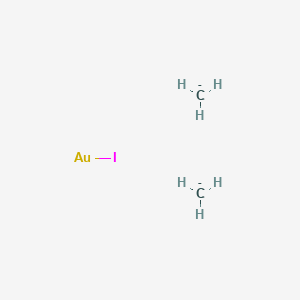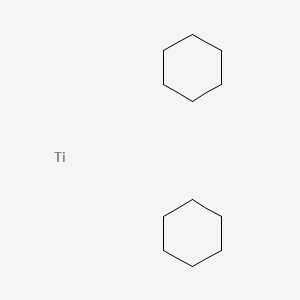
Cyclohexane;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane;titanium is a compound that combines the properties of cyclohexane, a cycloalkane with the molecular formula C₆H₁₂, and titanium, a transition metal known for its strength and resistance to corrosion. Cyclohexane is a colorless, flammable liquid with a distinctive detergent-like odor, and it is primarily used in the industrial production of adipic acid and caprolactam, which are precursors to nylon . Titanium, on the other hand, is widely used in various industries due to its high strength-to-weight ratio and excellent corrosion resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cyclohexane;titanium compounds typically involves the reaction of cyclohexane with titanium-based catalysts. One common method is the oxidation of cyclohexane using titanium silicalite (TS-1) as a catalyst. This process involves the selective oxidation of cyclohexanol to cyclohexanone inside the porous system of TS-1 . The reaction conditions often include the use of molecular oxygen or hydrogen peroxide as oxidants, with the reaction being carried out at elevated temperatures and pressures to achieve high conversion rates.
Industrial Production Methods
On an industrial scale, cyclohexane is produced by the hydrogenation of benzene in the presence of a Raney nickel catalyst . The production of titanium-based catalysts, such as TS-1, involves the hydrothermal synthesis of titanium silicalite using tetraethyl orthosilicate (TEOS) and titanium butoxide (TBOT) in the presence of a templating agent like tetrapropylammonium hydroxide (TPAOH) .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane;titanium compounds undergo various types of chemical reactions, including:
Oxidation: The oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil) is a key industrial process.
Common Reagents and Conditions
Oxidants: Molecular oxygen (O₂), hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Titanium silicalite (TS-1), Raney nickel
Major Products
Cyclohexanone: Produced from the oxidation of cyclohexanol
Cyclohexanol: Produced from the reduction of cyclohexanone
KA Oil: A mixture of cyclohexanone and cyclohexanol, used as an intermediate in the production of nylon
Wissenschaftliche Forschungsanwendungen
Cyclohexane;titanium compounds have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cyclohexane;titanium compounds involves the activation of molecular oxygen or hydrogen peroxide by the titanium catalyst, leading to the formation of reactive oxygen species (ROS). These ROS then oxidize the cyclohexane to form cyclohexanone and cyclohexanol. The titanium catalyst facilitates the transfer of electrons and protons, enhancing the efficiency and selectivity of the oxidation process .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane;titanium compounds can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no metal component, used primarily as a solvent and in the production of nylon.
Titanium Dioxide (TiO₂): A widely used photocatalyst in the degradation of organic pollutants and the production of hydrogen via water splitting.
The uniqueness of this compound compounds lies in their ability to combine the properties of both cyclohexane and titanium, resulting in enhanced catalytic activity and selectivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
52462-43-8 |
|---|---|
Molekularformel |
C12H24Ti |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
cyclohexane;titanium |
InChI |
InChI=1S/2C6H12.Ti/c2*1-2-4-6-5-3-1;/h2*1-6H2; |
InChI-Schlüssel |
BRMKJGCZCHZRRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC1.C1CCCCC1.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
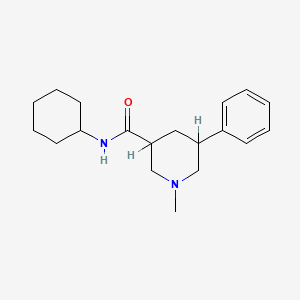
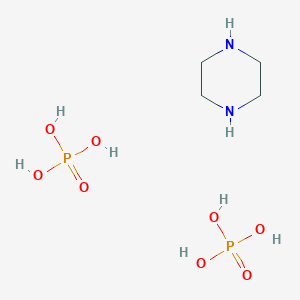
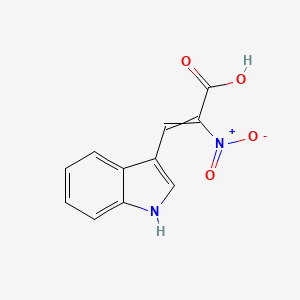
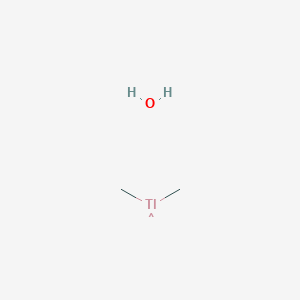
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
